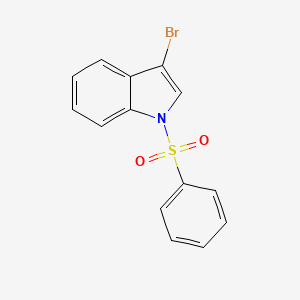

3-Bromo-1-(phenylsulfonyl)-1H-indole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPFKHHDXIJNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379895 | |

| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99655-68-2 | |

| Record name | 1-(Benzenesulfonyl)-3-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-(1-phenylsulfonyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary synthetic methodologies, experimental protocols, and characterization data to support researchers in their synthetic endeavors.

Introduction

3-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 99655-68-2) is a protected indole derivative widely utilized as a versatile building block in organic synthesis. The phenylsulfonyl group at the 1-position serves as a protecting group, activating the indole ring and facilitating selective substitution reactions, particularly at the 2- and 3-positions[1]. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as serotonin receptor ligands[1]. This guide outlines the two most common and effective synthetic routes for the preparation of this valuable compound.

Synthetic Pathways

The synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole is predominantly achieved through two strategic routes:

-

Route 1: Two-Step Synthesis from Indole. This approach involves the initial protection of the indole nitrogen with a phenylsulfonyl group, followed by the selective bromination at the 3-position.

-

Route 2: One-Step Synthesis from 3-Bromoindole. This method involves the direct sulfonylation of commercially available 3-bromoindole.

The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Experimental Protocols

Route 1: Two-Step Synthesis from Indole

Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole

A detailed protocol for the N-sulfonylation of indole is crucial for this route.

-

Reagents and Materials:

-

Indole

-

Benzenesulfonyl chloride

-

Pyridine or another suitable base

-

Appropriate solvent (e.g., Dichloromethane)

-

-

Procedure:

-

Dissolve indole in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., pyridine) to the solution.

-

Slowly add benzenesulfonyl chloride to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Bromination of 1-(Phenylsulfonyl)-1H-indole

The selective bromination at the C-3 position is a key step.

-

Reagents and Materials:

-

1-(Phenylsulfonyl)-1H-indole

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Dichloromethane or Chloroform)

-

-

Procedure:

-

Dissolve 1-(Phenylsulfonyl)-1H-indole in the selected solvent.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by TLC.

-

After completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography or recrystallization to yield 3-Bromo-1-(phenylsulfonyl)-1H-indole. A potential challenge in this step is over-bromination, which can be minimized by using NBS[1].

-

Route 2: One-Step Synthesis from 3-Bromoindole

This route offers a more direct approach, provided 3-bromoindole is readily available.

-

Reagents and Materials:

-

3-Bromoindole

-

Benzenesulfonyl chloride

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Acetonitrile)

-

-

Procedure:

-

To a solution of 3-bromoindole in the chosen solvent, add the base.

-

Add benzenesulfonyl chloride to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, with progress monitored by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

-

The residue can be purified by column chromatography on silica gel to afford the final product[1].

-

Data Presentation

Physical and Chemical Properties

| Property | Value |

| CAS Number | 99655-68-2[2] |

| Molecular Formula | C₁₄H₁₀BrNO₂S[3] |

| Molecular Weight | 336.20 g/mol [3] |

| Appearance | Solid[4] |

| Melting Point | 122-126 °C[5] |

| Storage | 2-8°C, inert atmosphere, keep in dark place[2] |

Spectroscopic Data

The identity and purity of the synthesized 3-Bromo-1-(phenylsulfonyl)-1H-indole can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J = 8.0 Hz, 1H, H-4), 7.92–7.85 (m, 2H, ArH), 7.64–7.58 (m, 3H, ArH), 7.45 (t, J = 7.6 Hz, 1H, H-6), 7.32 (t, J = 7.6 Hz, 1H, H-5), 6.89 (s, 1H, H-2)[1] |

| ¹³C NMR | δ 138.2 (C-3), 134.5 (C-7a), 129.1–123.4 (ArC), 116.7 (C-2)[1] |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peaks (e.g., [M+H]⁺ at m/z 336.2) can validate the molecular formula[1]. |

Conclusion

The synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole is a well-established process with multiple viable routes. The choice of a particular synthetic pathway will be guided by factors such as the availability of starting materials, scalability, and the desired purity of the final product. The detailed protocols and characterization data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and validate this important chemical intermediate.

References

An In-depth Technical Guide to 3-Bromo-1-(phenylsulfonyl)-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Bromo-1-(phenylsulfonyl)-1H-indole is a protected indole derivative that serves as a critical synthetic intermediate in organic chemistry and medicinal chemistry.[1] The strategic placement of the bromine atom at the 3-position and the phenylsulfonyl protecting group at the 1-position makes it a versatile building block for constructing complex molecular architectures.[1] The phenylsulfonyl group activates the indole ring for subsequent reactions while the bromine atom provides a reactive handle for functionalization, particularly through metal-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known biological significance, presenting data in a structured format for researchers and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of 3-Bromo-1-(phenylsulfonyl)-1H-indole are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

General Properties

The following table outlines the key identifiers and general characteristics of the compound.

| Property | Value | Reference(s) |

| CAS Number | 99655-68-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀BrNO₂S | [3][4][5] |

| Molecular Weight | 336.21 g/mol | [1] |

| IUPAC Name | 1-(benzenesulfonyl)-3-bromo-1H-indole | [1][4] |

| Synonyms | 1-(Benzenesulphonyl)-3-bromo-1H-indole, 1-PHENYLSULPHONYL-3-BROMOINDOLE, 3-Bromo-1-phenylsulfonyl indole | [3][4] |

| InChI Key | MXPFKHHDXIJNDX-UHFFFAOYSA-N | [1][3][4] |

Physical Properties

Quantitative physical data is crucial for designing experimental conditions such as reaction temperature and solvent selection.

| Property | Value | Reference(s) |

| Melting Point | 122-126 °C | [1][2][3][4][6] |

| Boiling Point | 498.0 ± 37.0 °C (Predicted) | [2][3][6] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [6] |

| Appearance | Off-white powder, Solid, Brown fused solid | [1][3][6][7] |

| Storage | Inert atmosphere, 2-8°C, keep in dark place | [6][8] |

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of the compound.

| Spectrum | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, H-4), 7.92–7.85 (m, 2H, ArH), 7.64–7.58 (m, 3H, ArH), 7.45 (t, J = 7.6 Hz, 1H, H-6), 7.32 (t, J = 7.6 Hz, 1H, H-5), 6.89 (s, 1H, H-2). | [1] |

| ¹³C NMR | δ 138.2 (C-3), 134.5 (C-7a), 129.1–123.4 (ArC), 116.7 (C-2). | [1] |

Reactivity and Synthetic Applications

3-Bromo-1-(phenylsulfonyl)-1H-indole is primarily used as a precursor in the synthesis of diverse indole derivatives.[1] The phenylsulfonyl group serves as an effective protecting group that also activates the indole ring, while the 3-bromo substituent is a key functional group for further molecular elaboration.

Key Chemical Reactions

The compound undergoes several classes of reactions:

-

Nucleophilic Substitution: The bromine atom at the C3 position can be displaced by a variety of nucleophiles, including organometallic reagents, amines, and thiols, to introduce new functional groups.[1]

-

Cross-Coupling Reactions: It demonstrates high reactivity in palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, it can be coupled with boronic acids to form C-C bonds with high yields (e.g., 97% yield in coupling with furan-3-ylboronic acid).[1]

-

Reduction: The phenylsulfonyl group can be removed via reduction to yield the corresponding 3-bromoindole.[1]

-

Oxidation: The phenylsulfonyl group can be further oxidized to create sulfone derivatives using agents like hydrogen peroxide.[1]

Caption: Reactivity overview of 3-Bromo-1-(phenylsulfonyl)-1H-indole.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research.

General Synthesis Protocol

The synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole typically involves a two-step process: sulfonylation of indole followed by selective bromination.

Caption: General workflow for the synthesis of the title compound.

Methodology:

-

Sulfonylation: To a solution of indole in an appropriate solvent like tetrahydrofuran (THF), a base such as sodium hydride (NaH) is added. Benzenesulfonyl chloride is then added, and the reaction is stirred until completion to yield 1-(phenylsulfonyl)-1H-indole.

-

Bromination: The resulting 1-(phenylsulfonyl)-1H-indole is dissolved in a solvent such as dimethylformamide (DMF) or carbon tetrachloride (CCl₄). N-bromosuccinimide (NBS) is added portion-wise, often with a radical initiator like AIBN if using CCl₄, to selectively brominate the 3-position.[1][9][10]

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to afford pure 3-Bromo-1-(phenylsulfonyl)-1H-indole.[9][10]

Protocol for Suzuki-Miyaura Coupling

This protocol details the use of the title compound in a palladium-catalyzed cross-coupling reaction.

Reagents:

-

3-Bromo-1-(phenylsulfonyl)-1H-indole (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Dimethylformamide (DMF)

Methodology:

-

To a reaction flask under an inert atmosphere, add 3-Bromo-1-(phenylsulfonyl)-1H-indole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]

-

Add anhydrous DMF and heat the mixture to 80°C.[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 3-aryl-1-(phenylsulfonyl)-1H-indole.

Biological and Pharmacological Significance

While its mechanism of action is not fully elucidated, 3-Bromo-1-(phenylsulfonyl)-1H-indole and its derivatives are of significant interest in medicinal chemistry.[1] The indole scaffold is a well-known privileged structure in drug discovery.

Key Areas of Interest:

-

Serotonin Receptor Ligands: Derivatives have been investigated as potential ligands for serotonin receptors, specifically showing promise in modulating 5-HT6 receptors, which are involved in cognitive and mood-related neurotransmission pathways.[1]

-

Antimicrobial Activity: Halogenated indoles, including brominated variants, have demonstrated antibacterial and antifungal properties, making them valuable scaffolds for developing new antimicrobial agents.[1][11]

-

Anticancer Potential: Indole derivatives have shown promise as anticancer agents, and modifications to the core structure, such as those enabled by this compound, may enhance efficacy against various cancer cell lines.[1]

-

Antiviral Activity: Phenylsulfonyl indoles have been reported to inhibit the HIV-1 reverse transcriptase enzyme in vitro, indicating potential applications in antiviral drug development.[1][9]

Caption: Biological targets and activities of the title compound.

Conclusion

3-Bromo-1-(phenylsulfonyl)-1H-indole is a compound of high strategic value for synthetic and medicinal chemistry. Its well-defined chemical properties, predictable reactivity, and the biological potential of its derivatives make it an indispensable tool for researchers. The protocols and data summarized in this guide provide a solid foundation for its use in the laboratory for the development of novel pharmaceuticals and complex organic molecules. Further research is warranted to fully elucidate the specific mechanisms of action behind its observed biological activities.

References

- 1. 3-Bromo-1-(phenylsulfonyl)-1H-indole|CAS 99655-68-2 [benchchem.com]

- 2. 3-BROMO-1-(PHENYLSULFONYL)-1H-INDOLE - Safety Data Sheet [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-1-(phenylsulfonyl)indole, 97% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-BROMO-1-(PHENYLSULFONYL)-1H-INDOLE CAS#: 99655-68-2 [m.chemicalbook.com]

- 7. H66226.03 [thermofisher.com]

- 8. 3-Bromo-1-(phenylsulfonyl)-1H-indole – porphyrin-systems [porphyrin-systems.com]

- 9. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

The Strategic Utility of 3-Bromo-1-(phenylsulfonyl)-1H-indole in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-(phenylsulfonyl)-1H-indole, a key intermediate in synthetic and medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 99655-68-2 .[1][2][3][4][5] This document delves into the molecule's structural attributes, the strategic implications of its functional groups, and its pivotal role in the synthesis of complex molecular architectures. We will explore detailed synthesis protocols, analyze its reactivity profile, and highlight its application in the development of biologically active compounds. This guide is intended to serve as a practical resource for researchers by not only providing established methodologies but also explaining the underlying chemical principles that govern its utility.

Introduction: A Molecule of Strategic Importance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[6][7] However, the direct functionalization of the indole ring can be challenging due to its rich and often indiscriminate reactivity. The strategic deployment of protecting and directing groups is therefore paramount for achieving controlled and regioselective transformations.

3-Bromo-1-(phenylsulfonyl)-1H-indole emerges as a highly valuable building block precisely because it addresses these challenges. It is a protected indole derivative where the phenylsulfonyl group at the N1 position serves a dual purpose: it protects the indole nitrogen from unwanted side reactions and powerfully activates the ring, influencing the regioselectivity of subsequent substitutions. The bromine atom at the C3 position introduces a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, opening a gateway to a vast chemical space of substituted indoles.[1] This strategic combination of a directing/protecting group and a reactive handle makes it an indispensable tool in the synthesis of complex heterocyclic systems, particularly those with potential therapeutic applications.[1][8]

Key Physicochemical and Structural Identifiers

| Property | Value | Source |

| CAS Number | 99655-68-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀BrNO₂S | [2][3][5] |

| Molecular Weight | 336.20 g/mol | [2] |

| IUPAC Name | 1-(benzenesulfonyl)-3-bromo-1H-indole | [1][2] |

| Melting Point | 122-126 °C | [3] |

| InChI Key | MXPFKHHDXIJNDX-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Manufacturing Principles

The synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the protection of the indole nitrogen followed by regioselective bromination.

N-Sulfonylation of Indole

The initial step is the protection of the indole nitrogen with a phenylsulfonyl group. This is a critical step that deactivates the nitrogen, preventing its participation in subsequent electrophilic aromatic substitution reactions and directing substitution to the C3 position.

Experimental Protocol: N-Phenylsulfonylation of Indole

-

Reagents and Setup: To a solution of indole in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)), add a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Stir the mixture at 0 °C for 30-60 minutes to allow for the complete deprotonation of the indole nitrogen, forming the corresponding sodium or potassium salt.

-

Sulfonylation: Add benzenesulfonyl chloride dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(phenylsulfonyl)-1H-indole can be purified by recrystallization or column chromatography.

Regioselective Bromination

With the N1 position protected and the ring system electronically modified, the C3 position becomes the most nucleophilic carbon, making it susceptible to electrophilic bromination.

Experimental Protocol: Bromination of 1-(phenylsulfonyl)-1H-indole

-

Reagents and Setup: Dissolve 1-(phenylsulfonyl)-1H-indole in a suitable solvent such as Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).

-

Brominating Agent: Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the solution. The use of NBS is often preferred over elemental bromine as it is easier to handle and can lead to cleaner reactions.[9]

-

Initiation (if required): In some cases, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) may be added, particularly if the reaction is performed under reflux.

-

Reaction Conditions: Stir the reaction at room temperature or gentle reflux for a period determined by TLC monitoring. Over-bromination can be a challenge, and strategies to mitigate this include the addition of a mild base like sodium methoxide or careful control of stoichiometry.[1]

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any succinimide by-product. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 3-Bromo-1-(phenylsulfonyl)-1H-indole as a solid.

Synthesis Workflow Diagram

Caption: General synthetic workflow for 3-Bromo-1-(phenylsulfonyl)-1H-indole.

Chemical Reactivity and Synthetic Applications

The true value of 3-Bromo-1-(phenylsulfonyl)-1H-indole lies in its predictable and versatile reactivity, which allows for the strategic introduction of a wide array of functional groups at the C3 position.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is ideally suited for participation in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindole derivatives.

-

Stille Coupling: Reaction with organostannanes.

-

Negishi Coupling: Reaction with organozinc reagents.[1]

These reactions provide a powerful platform for building molecular complexity and are extensively used in the synthesis of potential therapeutic agents.[1]

Lithiation and Subsequent Electrophilic Quench

The bromine atom can be exchanged with lithium via metal-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting 3-lithio-1-(phenylsulfonyl)-1H-indole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce diverse functional groups.

Deprotection of the Phenylsulfonyl Group

The phenylsulfonyl group can be removed under various conditions to unveil the free indole NH. This is typically the final step in a synthetic sequence once the desired modifications at other positions are complete. Common reduction methods include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder conditions depending on the substrate's functional group tolerance.[1]

Reactivity Profile Diagram

Sources

- 1. 3-Bromo-1-(phenylsulfonyl)-1H-indole|CAS 99655-68-2 [benchchem.com]

- 2. 3-Bromo-1-(phenylsulfonyl)indole, 97% | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. 99655-68-2|3-Bromo-1-(phenylsulfonyl)-1H-indole|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determination of the Molecular Weight of 3-Bromo-1-(phenylsulfonyl)-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the molecular weight of 3-Bromo-1-(phenylsulfonyl)-1H-indole, a compound of interest in contemporary chemical research. The molecular weight is a fundamental physical constant essential for accurate quantitative analysis, stoichiometric calculations in chemical reactions, and the interpretation of various spectroscopic data. This guide presents the elemental composition, the calculated molecular weight, and outlines a standard experimental protocol for its verification.

Molecular Weight Data

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for 3-Bromo-1-(phenylsulfonyl)-1H-indole is C₁₄H₁₀BrNO₂S. The table below provides a detailed breakdown of the molecular weight calculation based on the atomic masses of each element.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Sulfur | S | 1 | 32.06 | 32.060 |

| Total | 336.203 |

Based on the summation of the atomic weights of its constituent elements, the molecular weight of 3-Bromo-1-(phenylsulfonyl)-1H-indole is 336.20 g/mol .

Experimental Protocol for Molecular Weight Verification

The calculated molecular weight can be experimentally verified using various analytical techniques. Mass spectrometry is a highly accurate and commonly employed method for this purpose.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Dissolve a small quantity (typically 1 mg) of 3-Bromo-1-(phenylsulfonyl)-1H-indole in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the same solvent to a concentration suitable for ESI-MS analysis (typically in the range of 1-10 µg/mL).

-

An acidic modifier, such as 0.1% formic acid, may be added to the final solution to promote protonation and enhance ionization.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in the positive ion mode over a relevant mass-to-charge (m/z) range. Given the expected molecular weight, a scan range of m/z 100-500 would be appropriate.

-

The instrument will detect the protonated molecule, [M+H]⁺.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

The expected m/z for the [M+H]⁺ ion of C₁₄H₁₀BrNO₂S would be approximately 337.211.

-

The high-resolution mass spectrum will also reveal the characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes), providing further confirmation of the compound's identity.

-

Subtract the mass of a proton (1.008 g/mol ) from the observed m/z of the [M+H]⁺ peak to determine the experimental molecular weight of the neutral molecule.

-

Visualized Workflow for Molecular Weight Determination

Caption: Workflow for determining the molecular weight of a compound.

A Comprehensive Technical Guide to the Melting Point of 3-Bromo-1-(phenylsulfonyl)-1H-indole

This document provides an in-depth analysis of the melting point of 3-Bromo-1-(phenylsulfonyl)-1H-indole, a critical parameter for its identification, purity assessment, and application in research and development. As a versatile synthetic intermediate in medicinal chemistry and organic synthesis, understanding its physical properties is paramount for ensuring reproducibility and success in subsequent experimental work.[1] This guide moves beyond a simple statement of value to explore the underlying physicochemical principles, a validated experimental protocol for its determination, and a framework for interpreting the results.

Physicochemical Characteristics and Their Influence on Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice; stronger forces require more thermal energy to overcome, resulting in a higher melting point.[2][3]

Molecular Structure and Intermolecular Forces

The molecular structure of 3-Bromo-1-(phenylsulfonyl)-1H-indole (M.W. 336.2 g/mol ) contains several key features that collectively contribute to its melting point:[1][4]

-

Large Molecular Size: The fused indole ring system and the phenylsulfonyl group create a large surface area, leading to significant van der Waals forces (specifically, London dispersion forces) between molecules.[2][5]

-

Dipole-Dipole Interactions: The sulfonyl group (-SO₂) is strongly polar, with substantial partial negative charges on the oxygen atoms and a partial positive charge on the sulfur atom. These create strong dipole-dipole interactions that align molecules in the crystal lattice, adding to its stability.

-

Steric and Conformational Factors: The bromine atom at the 3-position is bulky, and the phenylsulfonyl group at the 1-position is not coplanar with the indole ring. X-ray crystallography studies on related compounds show that the dihedral angle between the indole and sulfonyl-phenyl rings is typically high (e.g., 66-88°), indicating significant torsional strain.[1][6][7][8] This non-planar conformation influences how efficiently the molecules can pack into a crystal lattice, which is a key determinant of the melting point.[2][5] Symmetrical molecules tend to pack more efficiently and thus have higher melting points.[3][9]

Reported Melting Point Values

A review of supplier data and literature reveals a slight variation in the reported melting point, which underscores the importance of experimental verification and purity assessment. This variation can be attributed to differences in sample purity or the methodology used for determination.

| Reported Melting Point (°C) | Purity | Source |

| 122-126 °C | Not Stated | ChemicalBook, Fisher Scientific, Benchchem[1][10][11][12] |

| 117-119 °C | ≥96.0% | Thermo Scientific Chemicals[13] |

The Critical Role of Purity: Melting Point Depression

For a pure crystalline substance, the melting point is a sharp, well-defined characteristic.[14] However, the presence of even small amounts of soluble impurities will typically cause two observable effects: a depression of the melting point and a broadening of the melting range.[9][15]

This phenomenon, known as melting point depression, is a colligative property. The impurity disrupts the uniform crystal lattice, making it easier to overcome the intermolecular forces.[9] Therefore, a broad melting range (e.g., greater than 2 °C) is a strong indicator of an impure sample.[15] In the context of synthesizing 3-Bromo-1-(phenylsulfonyl)-1H-indole, potential impurities could include unreacted starting materials (e.g., 1-(phenylsulfonyl)-1H-indole) or byproducts such as over-brominated species.[1]

Caption: The effect of impurities on the crystal lattice and melting point.

Validated Protocol for Accurate Melting Point Determination

To obtain reliable and reproducible data, a systematic approach is essential. The capillary method is the standard technique recognized by most pharmacopeias.[14] The following protocol is a self-validating system designed for high accuracy.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

1. Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or automated equivalent).[16]

-

Certified melting point standards (e.g., Benzophenone, 48-50 °C; Caffeine, 235-237.5 °C).

-

Glass capillary tubes (one end sealed).[14]

-

Sample of 3-Bromo-1-(phenylsulfonyl)-1H-indole.

-

Mortar and pestle or spatula for grinding.

2. Protocol:

-

Step 2.1: Instrument Calibration (Self-Validation).

-

Before analyzing the sample, confirm the apparatus's accuracy using at least two certified standards that bracket the expected melting point of the sample.

-

If the observed values for the standards deviate from their certified ranges, apply a correction factor or have the instrument serviced. This step ensures the trustworthiness of your results.

-

-

Step 2.2: Sample Preparation.

-

Ensure the sample is completely dry. Trace amounts of solvent can act as an impurity, depressing the melting point. If necessary, dry the sample under vacuum.

-

Place a small amount of the crystalline solid on a clean, dry surface. Use a mortar and pestle or the flat side of a spatula to grind it into a fine, homogeneous powder. This ensures uniform heat transfer within the sample.[14]

-

-

Step 2.3: Capillary Tube Packing.

-

Press the open end of a capillary tube into the powder multiple times to collect a small amount of sample.[16]

-

Tap the sealed bottom of the tube firmly on a hard surface to compact the powder.[14] The final packed height should be 2-3 mm. A loosely packed or oversized sample will heat unevenly and lead to a broad, inaccurate range.

-

-

Step 2.4: Preliminary (Rapid) Determination.

-

Place the packed capillary into the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly find the approximate melting point.[14] This saves time and establishes the temperature region of interest.

-

-

Step 2.5: Accurate (Slow) Determination.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Use a fresh, new sample-packed capillary. Re-melting a sample can cause decomposition, leading to inaccurate results.

-

Set the heating rate to a slow 1-2 °C per minute. A slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Observe the sample carefully through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears (onset point).[14]

-

Continue heating and record the temperature (T₂) at which the last solid crystal melts (clear point).[14]

-

-

Step 2.6: Reporting.

Interpretation and Troubleshooting

| Observation | Potential Cause(s) | Recommended Action |

| Broad Melting Range (> 2 °C) | 1. Impure sample.2. Heating rate too fast.3. Poor packing of capillary. | 1. Consider purification (e.g., recrystallization).2. Repeat measurement with a 1-2 °C/min ramp rate.3. Ensure sample is a finely ground powder, packed tightly to 2-3 mm. |

| Observed MP is lower than literature value. | 1. Impure sample.2. Apparatus is not calibrated correctly. | 1. The compound likely contains impurities.2. Calibrate the instrument with certified standards and re-measure. |

| Sample darkens or decomposes before melting. | The compound is thermally unstable at its melting point. | Record the temperature at which decomposition begins and report it (e.g., "melts at 125-127 °C with decomposition"). This is a characteristic property of the substance. |

| Sample shrinks or sags before melting. | 1. Polymorphic transition.2. Presence of residual solvent. | 1. Note the temperature of the change as part of the observation.2. Ensure the sample is thoroughly dried under vacuum before analysis. |

Conclusion

The melting point of 3-Bromo-1-(phenylsulfonyl)-1H-indole, reported in the range of 117-126 °C , is a fundamental physical constant governed by its molecular weight, polarity, and crystal packing efficiency. Its accurate determination is a crucial analytical technique for confirming the identity and assessing the purity of a sample. By employing a validated protocol that includes instrument calibration, meticulous sample preparation, and a controlled heating rate, researchers can obtain reliable and reproducible data. Interpreting the result as a range, rather than a single value, provides critical insight into the quality of the material, thereby upholding scientific integrity and ensuring the success of subsequent applications in drug development and chemical synthesis.

References

- Benchchem. (n.d.). 3-Bromo-1-(phenylsulfonyl)-1H-indole | CAS 99655-68-2.

- Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.

-

Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Molbase. (n.d.). 3-BROMO-1-(PHENYLSULFONYL)-1H-INDOLE | CAS No.99655-68-2 Synthetic Routes. Retrieved from [Link]

-

Madhan, S., Kanagasabai, S., Vinayagam, P., Mohanakrishnan, A. K., & Gautham, N. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 579–587. Retrieved from [Link]

-

Achyuta, N., Kanagasabai, S., Vinayagam, P., Mohanakrishnan, A. K., & Gautham, N. (2023). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1][5]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 882–888. Retrieved from [Link]

-

Umadevi, M., Raju, P., Yamuna, R., Mohanakrishnan, A. K., & Chakkaravarthi, G. (2016). Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1779–1782. Retrieved from [Link]

-

Madhan, S., Kanagasabai, S., Vinayagam, P., Mohanakrishnan, A. K., & Gautham, N. (2023). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl} derivatives. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1113–1121. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Page loading... [wap.guidechem.com]

- 5. youtube.com [youtube.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. sciencing.com [sciencing.com]

- 10. 3-BROMO-1-(PHENYLSULFONYL)-1H-INDOLE CAS#: 99655-68-2 [m.chemicalbook.com]

- 11. 3-Bromo-1-(phenylsulfonyl)indole, 97% | Fisher Scientific [fishersci.ca]

- 12. echemi.com [echemi.com]

- 13. 3-Bromo-1-(phenylsulfonyl)indole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. thinksrs.com [thinksrs.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. Determination of Melting Point [wiredchemist.com]

An In-depth Technical Guide to the Regioselective Bromination of 1-(Phenylsulfonyl)indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective bromination of 1-(phenylsulfonyl)indole, a key transformation in the synthesis of various biologically active molecules. The presence of the phenylsulfonyl protecting group on the indole nitrogen significantly influences the outcome of electrophilic substitution reactions, making a thorough understanding of its directing effects crucial for synthetic chemists.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and natural products.[1] The functionalization of the indole nucleus is a cornerstone of medicinal chemistry, and halogenation, particularly bromination, serves as a versatile entry point for further molecular elaboration through cross-coupling reactions and other transformations. The protection of the indole nitrogen with a phenylsulfonyl group is a common strategy to modulate its reactivity and improve stability. This guide focuses on the regiochemical outcome of the bromination of 1-(phenylsulfonyl)indole, providing quantitative data, detailed experimental protocols, and a mechanistic explanation for the observed selectivity.

Regioselectivity of Bromination

The electrophilic bromination of 1-(phenylsulfonyl)indole exhibits a high degree of regioselectivity, with the bromine atom being introduced almost exclusively at the C3 position of the indole ring. This is a consequence of the electronic properties of the N-protected indole system. The electron-withdrawing nature of the phenylsulfonyl group reduces the overall electron density of the indole ring, yet the C3 position remains the most nucleophilic and thus the most susceptible to electrophilic attack.

While the formation of other isomers, such as the 2-bromo derivative, is theoretically possible, experimental evidence overwhelmingly points to the preferential formation of 3-bromo-1-(phenylsulfonyl)indole.

Data Presentation

The following table summarizes the typical regioselectivity observed in the bromination of 1-(phenylsulfonyl)indole.

| Product | Position of Bromination | Typical Yield | Reference |

| 3-Bromo-1-(phenylsulfonyl)indole | C3 | >95% (of isolated product) | [2] |

| Other Isomers (e.g., 2-bromo, 5-bromo) | C2, C5, etc. | Not typically observed or isolated in significant quantities | [2] |

Mechanistic Insights

The high C3-regioselectivity in the bromination of 1-(phenylsulfonyl)indole can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at the different positions of the indole nucleus.

// Nodes Start [label="1-(Phenylsulfonyl)indole"]; Reagent [label="+ Br+", shape=plaintext, fontcolor="#EA4335"]; Intermediate_C3 [label="Wheland Intermediate\n(Attack at C3)\nMore Stable", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate_C2 [label="Wheland Intermediate\n(Attack at C2)\nLess Stable", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Product_C3 [label="3-Bromo-1-(phenylsulfonyl)indole\n(Major Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; Product_C2 [label="2-Bromo-1-(phenylsulfonyl)indole\n(Minor/Not Observed)", fillcolor="#FFF7E0", fontcolor="#202124"]; H_loss_C3 [label="- H+", shape=plaintext, fontcolor="#34A853"]; H_loss_C2 [label="- H+", shape=plaintext, fontcolor="#34A853"];

// Edges Start -> Reagent [style=invis]; Reagent -> Intermediate_C3 [label="Favored pathway", color="#34A853"]; Reagent -> Intermediate_C2 [label="Disfavored pathway", color="#EA4335", style=dashed]; Intermediate_C3 -> H_loss_C3 [style=invis]; H_loss_C3 -> Product_C3 [color="#34A853"]; Intermediate_C2 -> H_loss_C2 [style=invis]; H_loss_C2 -> Product_C2 [color="#EA4335", style=dashed];

// Invisible edges for alignment {rank=same; Start; Reagent;} {rank=same; Intermediate_C3; Intermediate_C2;} {rank=same; Product_C3; Product_C2;} {rank=same; H_loss_C3; H_loss_C2;}

} caption: "Reaction pathway for the bromination of 1-(phenylsulfonyl)indole."

Attack of the electrophile (Br+) at the C3 position leads to a carbocation intermediate where the positive charge is delocalized over the C2 atom and the nitrogen atom, without disrupting the aromaticity of the benzene ring of the indole. In contrast, attack at the C2 position results in an intermediate where the positive charge delocalization would involve disruption of the benzene ring's aromatic sextet, a significantly less stable arrangement. The strong electron-withdrawing effect of the N-phenylsulfonyl group further destabilizes any intermediate where positive charge is placed on the nitrogen or adjacent carbon atoms, making the C3-attack pathway even more favorable.

Experimental Protocols

The following is a detailed protocol for the highly regioselective synthesis of 3-bromo-1-(phenylsulfonyl)indole using N-bromosuccinimide (NBS) as the brominating agent.

Synthesis of 3-Bromo-1-(phenylsulfonyl)indole

Materials:

-

1-(Phenylsulfonyl)indole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 1-(phenylsulfonyl)indole (1.0 equivalent) in anhydrous acetonitrile (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 equivalents) portion-wise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Partition the mixture between dichloromethane and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 3-bromo-1-(phenylsulfonyl)indole as a white solid.

Characterization:

The structure of the product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show the absence of the C3-proton signal and characteristic shifts for the remaining indole protons.

Conclusion

The bromination of 1-(phenylsulfonyl)indole is a highly efficient and regioselective transformation that provides a reliable route to 3-bromo-1-(phenylsulfonyl)indole. This key intermediate is a valuable building block for the synthesis of a wide range of complex molecules of interest to the pharmaceutical and agrochemical industries. The strong directing effect of the N-phenylsulfonyl group, which favors electrophilic attack at the C3 position, is a predictable and dependable phenomenon rooted in the fundamental principles of electronic effects in aromatic systems. The experimental protocol provided herein offers a robust method for the preparation of this important synthetic precursor.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-1-(phenylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-1-(phenylsulfonyl)-1H-indole, a key intermediate in the synthesis of various biologically active molecules. This document details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), and provides established experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of 3-Bromo-1-(phenylsulfonyl)-1H-indole is supported by various spectroscopic techniques. The data presented here has been compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for 3-Bromo-1-(phenylsulfonyl)-1H-indole.

Table 1: ¹H NMR Spectral Data of 3-Bromo-1-(phenylsulfonyl)-1H-indole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.12 | d, J = 8.4 Hz | H-4 |

| 7.95 | s | H-2 |

| 7.85-7.78 | m | H-2', H-6' |

| 7.55-7.48 | m | H-4' |

| 7.45-7.38 | m | H-3', H-5' |

| 7.35-7.25 | m | H-5, H-6, H-7 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 3-Bromo-1-(phenylsulfonyl)-1H-indole

| Chemical Shift (δ) ppm | Assignment |

| 138.3 | C-Ar (Quaternary) |

| 135.2 | C-Ar (Quaternary) |

| 134.1 | C-Ar-H |

| 129.5 | C-Ar-H |

| 128.9 | C-Ar-H |

| 127.1 | C-Ar-H |

| 125.4 | C-Ar-H |

| 123.5 | C-Ar-H |

| 121.0 | C-Ar-H |

| 113.8 | C-Ar-H |

| 113.5 | C-Ar (Quaternary) |

| 96.1 | C-Br |

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ (with ⁷⁹Br) | 334.96 |

| [M+2]⁺ (with ⁸¹Br) | 336.96 |

Infrared (IR) Spectroscopy

Specific experimental IR data for 3-Bromo-1-(phenylsulfonyl)-1H-indole is not detailed in the available resources. However, the IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1370-1350 | Sulfonyl (S=O) asymmetric stretch |

| 1180-1160 | Sulfonyl (S=O) symmetric stretch |

| 750-700 | C-Br stretch |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of 3-Bromo-1-(phenylsulfonyl)-1H-indole.

Synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole

This protocol is based on established methods for the N-sulfonylation and subsequent bromination of indole.

Materials:

-

Indole

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium hydrogen sulfate

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

Hexane

-

Pyridine

-

Celite

Procedure:

-

N-Phenylsulfonylation of Indole:

-

To a vigorously stirred solution of indole (1.0 eq) and tetrabutylammonium hydrogen sulfate (0.05 eq) in dichloromethane, add a solution of sodium hydroxide (2.0 eq) in water.

-

Cool the mixture to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(phenylsulfonyl)-1H-indole.

-

-

Bromination of 1-(phenylsulfonyl)-1H-indole:

-

Dissolve 1-(phenylsulfonyl)-1H-indole (1.0 eq) in dry tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of N-bromosuccinimide (1.05 eq) in dry tetrahydrofuran.

-

Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-Bromo-1-(phenylsulfonyl)-1H-indole.

-

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a high-quality spectrum.

Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of 3-Bromo-1-(phenylsulfonyl)-1H-indole.

Caption: Workflow for the synthesis and spectroscopic confirmation of 3-Bromo-1-(phenylsulfonyl)-1H-indole.

Unveiling the Structural Landscape of 3-Bromo-1-(phenylsulfonyl)-1H-indole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the structural characteristics of 3-bromo-1-(phenylsulfonyl)-1H-indole and its closely related derivatives. While a definitive crystal structure for the parent compound, 3-Bromo-1-(phenylsulfonyl)-1H-indole, is not publicly available in crystallographic databases, this document provides a comprehensive analysis of the crystal structures of several key analogues. By examining these derivatives, we can infer the likely structural behavior and intermolecular interactions of the target compound, offering valuable insights for researchers in medicinal chemistry and materials science. This guide presents detailed crystallographic data, experimental protocols for synthesis and crystallization, and visual representations of molecular structures and experimental workflows to facilitate a deeper understanding of this important class of molecules.

Introduction to 3-Bromo-1-(phenylsulfonyl)-1H-indole

3-Bromo-1-(phenylsulfonyl)-1H-indole is a versatile synthetic intermediate used in the development of pharmaceuticals and agrochemicals.[1] The phenylsulfonyl group at the 1-position serves as a protecting group and activates the indole ring for subsequent functionalization.[1] While extensive research has been conducted on its synthesis and reactions, a definitive single-crystal X-ray structure of the compound itself has not been reported in the Cambridge Structural Database (CSD). However, the crystal structures of several closely related derivatives provide significant insight into its likely solid-state conformation and packing.

Physical Properties of 3-Bromo-1-(phenylsulfonyl)-1H-indole:

| Property | Value |

| Molecular Formula | C₁₄H₁₀BrNO₂S |

| Molecular Weight | 336.21 g/mol |

| Melting Point | 122-126 °C |

| Appearance | Off-white powder |

Crystal Structure Analysis of Key Derivatives

The following sections detail the crystallographic data for key derivatives of 3-bromo-1-(phenylsulfonyl)-1H-indole, providing a basis for understanding the structural impact of substitutions on the core indole scaffold.

Crystal Structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide

A notable derivative with a determined crystal structure is N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide.[2] The analysis of this structure reveals key intermolecular interactions that are likely to be relevant to the parent compound.

Table 1: Crystallographic Data for N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide [2][3]

| Parameter | Value |

| Chemical Formula | C₂₁H₁₇BrN₂O₄S₂ |

| Formula Weight | 505.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5129 (6) |

| b (Å) | 17.4245 (14) |

| c (Å) | 16.0988 (14) |

| α (°) | 90 |

| β (°) | 98.087 (3) |

| γ (°) | 90 |

| Volume (ų) | 2086.5 (3) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.609 |

In this structure, the indole ring system subtends dihedral angles of 85.96 (13)° and 9.62 (16)° with the planes of the N- and C-bonded benzene rings, respectively.[2] The crystal packing is stabilized by intermolecular Br···O contacts, which link the molecules into chains.[2]

Experimental Protocols

The methodologies for synthesizing and crystallizing these indole derivatives are crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide[2]

To a solution of 3-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole (0.5 g, 1.16 mmol) in acetonitrile (10 ml), potassium carbonate (0.32 g, 2.33 mmol) and benzenesulfonamide (0.23 g, 1.51 mmol) were added. The reaction mixture was stirred at reflux for 12 hours. After completion, the mixture was cooled and poured over crushed ice. The resulting solid was filtered, dried, and recrystallized from methanol to yield colorless block-like crystals.[2]

Caption: Synthesis workflow for N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide.

General Crystallization and Structure Determination Workflow

The process of determining a crystal structure is a multi-step workflow that begins with synthesis and concludes with a refined structural model.

Caption: General workflow for single-crystal X-ray structure determination.

Logical Relationships in Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is key to predicting and engineering the physical properties of crystalline materials.

Caption: Relationship between molecular structure, intermolecular interactions, and crystal properties.

Conclusion

While the crystal structure of 3-bromo-1-(phenylsulfonyl)-1H-indole remains to be experimentally determined, analysis of its close derivatives provides invaluable structural information. The data presented in this guide on analogues such as N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, reveals a propensity for the formation of specific intermolecular interactions, including halogen bonding and π-π stacking, which likely dictate the crystal packing of the parent compound. The detailed experimental protocols and workflow visualizations offer a practical resource for researchers working on the synthesis and crystallographic analysis of this class of compounds. Further studies to obtain single crystals of 3-bromo-1-(phenylsulfonyl)-1H-indole are warranted to definitively elucidate its three-dimensional structure and packing arrangement.

References

A-Technical-Guide-to-the-Reactivity-of-the-C-Br-Bond-in-3-Bromo-1-(phenylsulfonyl)-1H-indole

Abstract

This technical guide provides an in-depth analysis of the reactivity of the carbon-bromine (C-Br) bond in 3-Bromo-1-(phenylsulfonyl)-1H-indole, a versatile intermediate in organic synthesis and medicinal chemistry. The strategic placement of the bromine atom at the C3 position, combined with the potent electron-withdrawing nature of the N-phenylsulfonyl protecting group, imparts a unique and highly valuable reactivity profile to the molecule. This document explores the fundamental principles governing this reactivity, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. Authored for researchers, scientists, and drug development professionals, this guide synthesizes mechanistic insights with practical, field-proven experimental protocols to empower the strategic design and execution of complex synthetic routes.

Introduction: The Strategic Importance of 3-Bromo-1-(phenylsulfonyl)-1H-indole

The indole scaffold is a privileged structure in a multitude of biologically active natural products and pharmaceutical agents.[1] Consequently, the controlled functionalization of the indole nucleus is a central theme in modern drug discovery and development. 3-Bromo-1-(phenylsulfonyl)-1H-indole has emerged as a key building block, offering a synthetically tractable handle for introducing molecular complexity.[2]

The utility of this reagent is rooted in two core features:

-

The N-Phenylsulfonyl Group: This moiety serves as more than a simple protecting group. Its strong electron-withdrawing character fundamentally alters the electronic landscape of the indole ring, activating it for reactions that are otherwise challenging.[3][4] It also directs metallation and subsequent functionalization.

-

The C3-Bromine Atom: The C-Br bond at the electron-rich C3 position is an excellent linchpin for a variety of bond-forming reactions. It serves as a versatile leaving group, particularly in transition metal-catalyzed processes, enabling the construction of C-C, C-N, and C-O bonds with high precision.

This guide will dissect the causality behind the reactivity of the C-Br bond, providing both the "how" and the "why" of its synthetic applications.

The Decisive Influence of the N-Phenylsulfonyl Group

The N-phenylsulfonyl group is the primary controller of the substrate's reactivity. Its powerful inductive and mesomeric electron-withdrawing effects create a pronounced electronic bias within the indole core.

-

Activation and Protection: The sulfonyl group reduces the electron density of the indole ring, which deactivates it towards classical electrophilic substitution but protects the nitrogen from undesired side reactions.[3] This electronic modification is crucial for enabling nucleophilic attacks or metallation at other positions.[5]

-

Directing Metallation: The sulfonyl group can act as a direct-metalation group. In the presence of strong bases like organolithium reagents, it facilitates deprotonation at the C2 position, providing a route to 2-substituted indoles. This is a complementary reactivity pathway to the C3-functionalization discussed herein.

-

Geometric Influence: X-ray crystallography studies reveal that the phenylsulfonyl group is typically oriented nearly orthogonal to the indole ring system.[4][6] This steric and electronic posture influences the approach of reagents and the stability of reaction intermediates.

Core Reactivity Pathways of the C3-Br Bond

The C-Br bond in 3-bromo-1-(phenylsulfonyl)-1H-indole is predominantly exploited through two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Lithium-Halogen Exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides a powerful and modular platform for forming new bonds at the C3 position. The general mechanism involves an oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck, Sonogashira), and concluding with reductive elimination to regenerate the catalyst and yield the product.[7][8]

Common Cross-Coupling Variants:

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. This is one of the most robust and widely used methods due to the stability and low toxicity of the boron reagents.

-

Heck Reaction: Creates C-C bonds by reacting with alkenes, offering a direct route to 3-alkenyl indoles.

-

Sonogashira Coupling: A reliable method for forming C-C triple bonds by coupling with terminal alkynes, typically using a palladium/copper co-catalytic system.

-

Buchwald-Hartwig Amination: Enables the formation of C-N bonds by coupling with primary or secondary amines, providing access to 3-aminoindole derivatives.

Table 1: Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Base |

| Suzuki-Miyaura | Ar-B(OH)₂ / Ar-B(pin) | C(sp²)-C(sp²) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ |

| Sonogashira | Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPA |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃, XPhos, BINAP | NaOt-Bu, K₃PO₄ |

Lithium-Halogen Exchange

Treatment of 3-bromo-1-(phenylsulfonyl)-1H-indole with a strong organolithium base, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) induces a rapid lithium-halogen exchange.[9][10] This reaction is kinetically controlled and highly efficient, converting the C-Br bond into a C-Li bond.[11][12]

The resulting 3-lithio-1-(phenylsulfonyl)-1H-indole is a potent nucleophile and a powerful synthetic intermediate. It can be trapped in situ with a wide variety of electrophiles to generate diverse 3-substituted indoles.[10]

Key Considerations:

-

Temperature Control: The reaction must be performed at low temperatures to prevent side reactions, such as decomposition of the organolithium species or attack at other sites on the indole ring.

-

Choice of Base: t-Butyllithium is more reactive than n-butyllithium and is often used to ensure complete and rapid exchange.[11]

-

Electrophile Quench: The addition of the electrophile should be performed at low temperature before warming the reaction mixture.

Table 2: Representative Electrophiles for Trapping 3-Lithioindole Species

| Electrophile | Product Type |

| Dimethylformamide (DMF) | 3-Formylindole (Aldehyde) |

| Carbon Dioxide (CO₂) | 3-Indolecarboxylic Acid |

| Alkyl Halides (R-X) | 3-Alkylindole |

| Aldehydes/Ketones | 3-(Hydroxyalkyl)indole |

| Disulfides (RSSR) | 3-(Alkylthio)indole |

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for achieving high yields and purity.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 3-phenyl-1-(phenylsulfonyl)-1H-indole.

Workflow Diagram:

Materials:

-

3-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene/Ethanol/Water (4:1:1 mixture), degassed

-

Schlenk flask or equivalent reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas.

-

Reagent Addition: To the flask, add 3-bromo-1-(phenylsulfonyl)-1H-indole, phenylboronic acid, and anhydrous potassium carbonate.

-

Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed solvent mixture via cannula or syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-18 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Protocol: Lithium-Halogen Exchange and Quench with DMF

Objective: To synthesize 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.

Materials:

-

3-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Schlenk flask and syringe

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas.

-

Substrate Dissolution: Add 3-bromo-1-(phenylsulfonyl)-1H-indole to the flask and dissolve in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Add n-butyllithium dropwise via syringe over 5-10 minutes. Stir the resulting solution at -78 °C for 30-60 minutes. The solution may change color, indicating the formation of the lithiated species.

-

Electrophilic Quench: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the purified aldehyde by appropriate spectroscopic methods.

Conclusion and Future Outlook

3-Bromo-1-(phenylsulfonyl)-1H-indole stands as a testament to the power of strategic molecular design. The interplay between the N-phenylsulfonyl group and the C3-bromine atom provides a robust and versatile platform for the synthesis of complex indole derivatives. The methodologies detailed in this guide—palladium-catalyzed cross-coupling and lithium-halogen exchange—represent foundational strategies that enable chemists to forge critical bonds with a high degree of control and predictability. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, the applications for this pivotal synthetic intermediate will undoubtedly continue to expand.

References

- Jasinski, J. P., et al. (2009). The indole phenylsulfonyl moiety acts as both a protecting and activating group. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2833.

- Palani, A., et al. (2006). Crystal structure of 3-bromomethyl-1-phenylsulfonyl-1H-indole-2-carbonitrile. Analytical Sciences: X-ray Structure Analysis Online, 22, x261-x262.

-

Butsugan, Y., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 682–690. Available from: [Link]

-

Wikipedia. Metal-halogen exchange. Available from: [Link]

-

Pelkey, E. T., et al. (2012). 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o703. Available from: [Link]

- Somei, M., Yamada, F., & Shinmyo, D. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Heterocycles, 39(1), 131-134.

-

Li, W., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2959. Available from: [Link]

-

Myers, A. G. Lithium-Halogen Exchange. Available from: [Link]

- Roy, S., et al. (2007). 2-Nitro-1-(phenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4051.

-

Saulnier, M. G., & Gribble, G. W. (1983). Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry, 48(15), 2690–2692. Available from: [Link]

-

Fisher Scientific. 3-Bromo-1-(phenylsulfonyl)indole, 97%. Available from: [Link]

-

Cabezas, N., & Arias, S. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(11), x220401. Available from: [Link]

- Klumpp, D. A., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73.

-

Luo Group Meeting. Mechanism of Lithium-Halogen Exchange and Related Reactions. Available from: [Link]

-